3-(7-Fluoro-6-hydroxy-1-oxoisoindolin-2-yl)piperidine-2,6-dione
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Overview
Description
Preparation Methods
The synthesis of 3-(7-Fluoro-6-hydroxy-1-oxoisoindolin-2-yl)piperidine-2,6-dione involves several steps. One common method includes the use of isoindolinone derivatives and piperidine-2,6-dione as starting materials. The reaction typically involves the formation of an amide bond between the isoindolinone and piperidine-2,6-dione under specific conditions . Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity .
Chemical Reactions Analysis
3-(7-Fluoro-6-hydroxy-1-oxoisoindolin-2-yl)piperidine-2,6-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The fluorine atom in the compound can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-(7-Fluoro-6-hydroxy-1-oxoisoindolin-2-yl)piperidine-2,6-dione has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound is studied for its potential effects on biological pathways and protein interactions.
Industry: The compound can be used in the development of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 3-(7-Fluoro-6-hydroxy-1-oxoisoindolin-2-yl)piperidine-2,6-dione involves its interaction with specific molecular targets. It reduces the expression levels of the widely interspaced zinc finger motif (WIZ) protein and induces the expression of fetal hemoglobin (HbF) protein . These actions are beneficial in treating diseases like sickle cell disease and β-thalassemia by ameliorating symptoms and improving patient outcomes .
Comparison with Similar Compounds
3-(7-Fluoro-6-hydroxy-1-oxoisoindolin-2-yl)piperidine-2,6-dione can be compared with other similar compounds such as:
Lenalidomide: Known for its use in treating multiple myeloma and other cancers.
3-(5-Methoxy-1-oxoisoindolin-2-yl)piperidine-2,6-dione: Used in similar therapeutic applications.
3-(6-Bromo-1-oxoisoindolin-2-yl)piperidine-2,6-dione: A lenalidomide analog useful in PROTAC research.
The uniqueness of this compound lies in its specific molecular structure, which imparts distinct biological activities and therapeutic potential .
Properties
Molecular Formula |
C13H11FN2O4 |
---|---|
Molecular Weight |
278.24 g/mol |
IUPAC Name |
3-(4-fluoro-5-hydroxy-3-oxo-1H-isoindol-2-yl)piperidine-2,6-dione |
InChI |
InChI=1S/C13H11FN2O4/c14-11-8(17)3-1-6-5-16(13(20)10(6)11)7-2-4-9(18)15-12(7)19/h1,3,7,17H,2,4-5H2,(H,15,18,19) |
InChI Key |
UNOGZBCREKQZQE-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C(=C(C=C3)O)F |
Origin of Product |
United States |
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